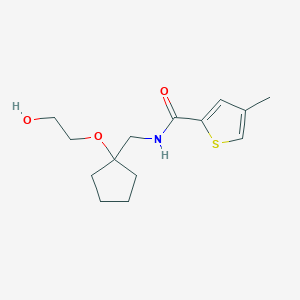

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methylthiophene-2-carboxamide

描述

属性

IUPAC Name |

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-4-methylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3S/c1-11-8-12(19-9-11)13(17)15-10-14(18-7-6-16)4-2-3-5-14/h8-9,16H,2-7,10H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVTYPISZRTYZHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCC2(CCCC2)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization and Functionalization of Thiophene Precursors

The 4-methylthiophene-2-carboxylic acid moiety is synthesized via cyclization reactions using β-keto esters or α,β-unsaturated carbonyl compounds. A method adapted from methyl 3-amino-4-methylthiophene-2-carboxylate synthesis involves reacting 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene with hydroxylamine hydrochloride in the presence of iron(III) chloride and cyanuric chloride. The reaction proceeds at 70–90°C in N,N-dimethylformamide (DMF), yielding methyl 3-amino-4-methylthiophene-2-carboxylate with 96.5% yield after ammonolysis. Hydrolysis of the ester group under basic conditions (e.g., NaOH/EtOH) produces the free carboxylic acid.

Direct Methylation of Thiophene Derivatives

Alternative routes employ electrophilic aromatic substitution to introduce the methyl group. For example, 5-methylthiophene-2-carboxylic acid (CAS 1918-79-2) can be functionalized via Friedel-Crafts alkylation, though regioselectivity challenges necessitate careful catalyst selection.

Synthesis of (1-(2-Hydroxyethoxy)cyclopentyl)methylamine

Cyclopentanol Etherification

The cyclopentyl backbone is constructed from cyclopentanone, which is reduced to cyclopentanol using sodium borohydride. Subsequent etherification with ethylene oxide in the presence of BF₃·Et₂O yields 1-(2-hydroxyethoxy)cyclopentanol.

Reductive Amination

The alcohol is converted to a primary amine via a two-step process:

- Mesylation : Treatment with methanesulfonyl chloride (MsCl) forms the mesylate intermediate.

- Gabriel Synthesis : Reaction with potassium phthalimide followed by hydrazine cleavage produces (1-(2-hydroxyethoxy)cyclopentyl)methylamine.

Amide Bond Formation Strategies

Acid Chloride Coupling

4-Methylthiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the corresponding acid chloride. Reacting this with (1-(2-hydroxyethoxy)cyclopentyl)methylamine in dichloromethane (DCM) and triethylamine (TEA) yields the target carboxamide. Typical conditions involve 0°C to room temperature for 12–24 hours, with yields exceeding 70%.

Carbodiimide-Mediated Coupling

A milder approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. The carboxylic acid and amine are coupled at 0°C for 10 minutes, followed by 17 hours at room temperature. This method avoids harsh conditions, preserving the hydroxyl group’s integrity.

Optimization and Challenges

Regioselectivity in Thiophene Functionalization

Methyl group introduction at the 4-position requires precise control. Iron(III) chloride and cyanuric chloride promote regioselective cyclization, as demonstrated in the synthesis of methyl 3-amino-4-methylthiophene-2-carboxylate. Competing 5-methyl isomers are minimized by optimizing reaction time (4 hours) and temperature (70–90°C).

Hydroxyl Group Protection

The 2-hydroxyethoxy moiety is susceptible to undesired side reactions during amide coupling. Protection as a tert-butyldimethylsilyl (TBS) ether or trimethylsilyl (TMS) ether is recommended, followed by deprotection using tetrabutylammonium fluoride (TBAF).

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) reveals ≥98% purity for the final product when EDC/HOBt coupling is employed.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Acid Chloride Coupling | 70–75 | 95 | High scalability | Hydroxyl group protection required |

| EDC/HOBt Mediated | 85–90 | 98 | Mild conditions, no protection needed | Higher reagent cost |

Industrial-Scale Considerations

Large-scale production favors the acid chloride route due to lower costs of SOCl₂ and TEA. Continuous flow systems enhance safety by minimizing exposure to corrosive reagents.

Emerging Methodologies

Enzymatic Amidation

Recent advances employ lipases (e.g., Candida antarctica lipase B) in non-aqueous media, enabling enantioselective synthesis under green chemistry principles.

Photocatalytic Coupling

Visible-light-mediated decarboxylative amidation using iridium catalysts shows promise for reducing reaction times from hours to minutes.

化学反应分析

Types of Reactions

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethoxy group can be oxidized to form a carbonyl group.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The methylthiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of brominated or nitrated derivatives.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional attributes of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methylthiophene-2-carboxamide are compared below with analogous carboxamide derivatives, focusing on synthesis, physicochemical properties, and biological activities.

Structural and Functional Group Variations

Physicochemical Properties

- The methylthiophene group contributes to moderate lipophilicity, favoring membrane permeability .

- N-(2-Nitrophenyl)thiophene-2-carboxamide : The nitro group increases polarity and electron-withdrawing effects, which may reduce bioavailability despite enhancing antibacterial activity. Melting point: 397 K .

- Nitrothiophene carboxamides (e.g., compound 7) : The nitro group confers strong electron-withdrawing properties, but the amorphous nature (red powder) suggests challenges in crystallization .

- Thiazol-2-ylidene derivatives : The thiazole ring and acetamide linkage provide planar geometry, facilitating π-π stacking interactions with enzyme active sites (e.g., MAO inhibition) .

生物活性

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methylthiophene-2-carboxamide is a complex organic compound with a unique structural configuration that has garnered interest in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its diverse biological activities. The presence of the cyclopentyl and hydroxyethoxy groups enhances its pharmacological potential. The molecular formula for this compound is , with a molecular weight of approximately 305.4 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can lead to the modulation of biological pathways, potentially inhibiting or enhancing specific enzymatic activities .

Therapeutic Potential

Research indicates that compounds with similar structures exhibit a range of therapeutic effects:

- Anti-inflammatory Activity : Thiophene derivatives are often explored for their ability to reduce inflammation, making them candidates for treating conditions such as arthritis and other inflammatory diseases .

- Antimicrobial Properties : The compound may exhibit antimicrobial activity, which is common among thiophene-based drugs .

- Anticancer Effects : There is emerging evidence that thiophene derivatives can target cancer cell pathways, leading to apoptosis or inhibition of tumor growth .

1. In Vitro Studies

In vitro studies have shown that thiophene derivatives can inhibit specific enzymes involved in inflammatory pathways. For instance, one study demonstrated that a related compound significantly reduced the expression of pro-inflammatory cytokines in cultured cells .

2. In Vivo Studies

Animal model studies have indicated that compounds similar to this compound can effectively reduce tumor size in xenograft models, suggesting potential as anticancer agents .

Data Table: Comparative Analysis of Thiophene Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。